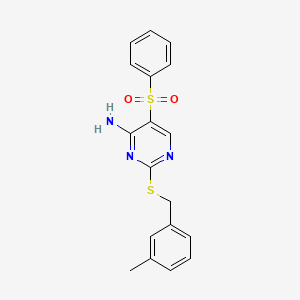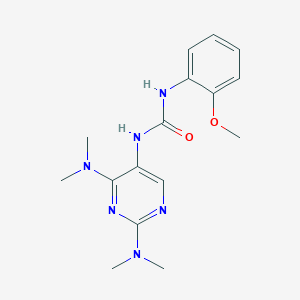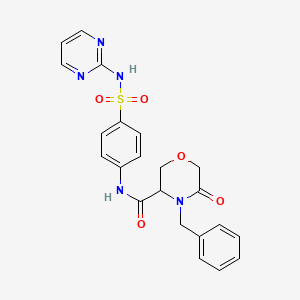
4-chloro-N-cyclohexyl-2-nitroaniline
Vue d'ensemble
Description
4-chloro-N-cyclohexyl-2-nitroaniline is a nitroaniline derivative with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by chlorination and cyclohexylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-N-cyclohexyl-2-aminoaniline, while substitution reactions can produce various derivatives with different functional groups .
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclohexyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and exert various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-chloro-N-cyclohexyl-2-nitroaniline include:
Uniqueness
This compound is unique due to the presence of both a nitro group and a cyclohexyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propriétés
IUPAC Name |
4-chloro-N-cyclohexyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMZVYQIOVFFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)

amino}-3-(3-methyl-1H-pyrazole-4-carbonyl)urea](/img/structure/B2384621.png)





![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)
